Phenothrin

Description

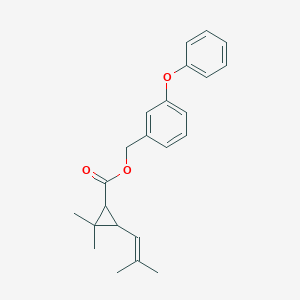

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032688 | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Pale yellow to yellow-brown clear liquid | |

CAS No. |

26002-80-2, 51186-88-0, 188023-86-1 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenothrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenothrin on Insect Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenothrin is a synthetic Type I pyrethroid insecticide that exerts its neurotoxic effects by targeting the voltage-gated sodium channels (NaV) in insect neurons.[1] Its primary mechanism of action involves the modulation of channel gating kinetics, leading to a prolonged open state.[2] This disruption of normal channel function causes prolonged membrane depolarization, which results in neuronal hyperexcitability, repetitive firing, and ultimately leads to insect paralysis and death.[1][2] This guide provides a detailed examination of the molecular interactions between phenothrin and insect NaV channels, summarizes the quantitative effects on channel gating, outlines key experimental protocols used in its study, and presents visual diagrams of the core pathways and workflows.

The Insect Voltage-Gated Sodium Channel: The Primary Target

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in most excitable cells.[3] These channels cycle through three primary conformational states:

-

Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated): Upon membrane depolarization, the channel rapidly opens, allowing a selective influx of Na+ ions that drives the rising phase of the action potential.[3][4]

-

Inactivated (Closed): Milliseconds after opening, the channel enters a non-conducting, inactivated state, which is crucial for terminating the action potential and ensuring its unidirectional propagation.[3][4]

The precise and rapid transitions between these states are fundamental for normal neuronal signaling.[5] Most insect species possess a single sodium channel gene, often called para, which can undergo post-transcriptional modifications like alternative splicing and RNA editing to generate functional diversity.[4]

Core Mechanism of Action of Phenothrin

Phenothrin, as a Type I pyrethroid, disrupts the normal gating cycle of the insect NaV channel.[6] Its binding modifies the channel's kinetics, primarily by inhibiting the transition from the open to the inactivated state and slowing the closing (deactivation) of the channel upon membrane repolarization.[3][7]

The key molecular effects are:

-

Prolonged Channel Opening: Phenothrin binding stabilizes the open conformation of the sodium channel.[2] This dramatically slows the rate of inactivation, leading to a persistent inward Na+ current during depolarization.[2][5]

-

Slowed Deactivation: Upon repolarization of the membrane, phenothrin-modified channels are slow to close. This results in a characteristic large and slowly decaying "tail current" of Na+ ions flowing into the neuron.[3][6]

-

State-Dependent Binding: While some Type I pyrethroids can bind to the resting state of the channel, their affinity is often enhanced for the open state.[3][8] This "use-dependent" characteristic means the toxic effect is more pronounced in active, rapidly firing neurons.[5]

This sustained influx of sodium ions leads to a prolonged depolarization of the neuronal membrane, causing the repetitive, uncontrolled firing of action potentials in response to a single stimulus.[2][7] At higher concentrations or with prolonged exposure, this can lead to a complete loss of membrane potential, nerve conduction block, and paralysis.[7]

Signaling Pathway and Logical Relationships

The interaction of phenothrin with the NaV channel initiates a cascade of electrophysiological events culminating in neurotoxicity.

Caption: Signaling pathway of phenothrin's action on a voltage-gated sodium channel.

Quantitative Data Summary

While specific quantitative data for phenothrin is sparse in publicly available literature, the effects of other well-studied Type I pyrethroids provide a robust comparative framework. The following table summarizes representative data for Type I compounds on NaV channels, typically obtained from heterologous expression systems like Xenopus oocytes.

Table 1: Representative Effects of Type I Pyrethroids on NaV Channel Gating Properties

| Parameter | Pyrethroid (Type) | Channel Preparation | Effect | Reference |

|---|---|---|---|---|

| Tail Current Decay | Tetramethrin (Type I) | Insect NaV Channel | Rapid decay (characteristic of Type I) | [9] |

| Resting State Modification | Permethrin (Type I) | Drosophila Para/TipE | Modifies channels in the resting state, but effect is enhanced by channel opening. | [8] |

| Use-Dependent Enhancement | Tefluthrin (Type I) | Rat NaV1.6 | 2.8-fold enhancement of modification upon repetitive activation. | [10][11] |

| Voltage-Dependence of Activation | Tefluthrin (Type I) | Rat NaV1.6 | Hyperpolarizing shift of ~18mV. | [10] |

| Steady-State Inactivation | Tefluthrin (Type I) | Rat NaV1.6 | Hyperpolarizing shift of ~10-14mV. |[10] |

Note: Data often varies based on the specific pyrethroid, channel isoform, species, and experimental conditions.

Key Experimental Protocols

The characterization of phenothrin's effects on insect sodium channels relies heavily on electrophysiological techniques. The two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes is a cornerstone of this research.[3][12]

Two-Electrode Voltage Clamp (TEVC) Protocol Outline

-

Gene Cloning and cRNA Synthesis: The gene encoding the insect NaV channel alpha subunit (e.g., para) and any auxiliary subunits (e.g., TipE) is cloned. The DNA is then transcribed in vitro to produce complementary RNA (cRNA).[2]

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed, and a calibrated amount of the synthesized cRNA is injected into the oocyte cytoplasm.[2][12]

-

Incubation and Channel Expression: The injected oocytes are incubated for 2 to 7 days in a controlled environment to allow for the translation of the cRNA and the expression and insertion of functional NaV channels into the oocyte's plasma membrane.[2][13]

-

Electrophysiological Recording:

-

An oocyte expressing the channels is placed in a recording chamber and continuously perfused with a saline solution.[14]

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current.

-

A voltage-clamp amplifier holds the membrane potential at a desired level (e.g., -90 mV) and records the currents flowing across the membrane.

-

-

Application of Voltage Protocols and Phenothrin:

-

Specific voltage protocols are applied to elicit different channel behaviors (e.g., activation, inactivation, deactivation).

-

Phenothrin is applied to the bath solution, and the changes in sodium currents (peak current, late current, tail current) are recorded and compared to control conditions.

-

-

Data Analysis: The recorded currents are analyzed to quantify the effects of phenothrin, such as shifts in the voltage-dependence of activation and inactivation, changes in current decay kinetics, and the generation of concentration-response curves to determine parameters like EC50.[5]

Caption: A typical experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

Conclusion

Phenothrin's insecticidal efficacy is derived from its precise disruption of voltage-gated sodium channel function. By binding to the channel and stabilizing its open state, it causes a persistent influx of sodium ions that leads to neuronal hyperexcitability.[1][2] This mechanism, characterized by prolonged sodium currents and large tail currents, ultimately results in the paralysis and death of the target insect.[2][7] Understanding this detailed mechanism of action at the molecular and electrophysiological level is critical for the development of novel insecticides, the management of insecticide resistance, and the assessment of toxicological risk.

References

- 1. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Improved technique for studying ion channels expressed in Xenopus oocytes, including fast superfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Phenothrin and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenothrin, a synthetic pyrethroid insecticide, is a chiral molecule existing as four distinct stereoisomers due to two asymmetric centers in its chrysanthemic acid moiety. These isomers—(1R)-trans-phenothrin, (1R)-cis-phenothrin, (1S)-trans-phenothrin, and (1S)-cis-phenothrin—exhibit significant differences in their biological activity. The commercially available insecticide, d-phenothrin, is an enriched mixture of the more insecticidally potent (1R) isomers. This guide provides a comprehensive analysis of the individual stereoisomers of phenothrin, detailing their insecticidal efficacy, mechanism of action at the molecular level, and metabolic fate. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and metabolic processes governing the biological effects of these important insecticidal compounds.

Introduction to Phenothrin and its Stereoisomers

Phenothrin is a Type I pyrethroid, characterized by its rapid knockdown effect on a broad spectrum of insect pests. Its chemical structure, (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate, contains two chiral centers on the cyclopropane ring, leading to the existence of four stereoisomers. The (1R) and (1S) designations refer to the absolute configuration at the C1 of the cyclopropane ring, while cis and trans describe the relative orientation of the substituents at C1 and C3.

The racemic mixture of all four isomers is known as phenothrin. However, the insecticidal product commonly referred to as d-phenothrin is a mixture containing at least 95% of the (1R) isomers, typically in a 1:4 ratio of (1R)-cis to (1R)-trans-phenothrin[1]. This enrichment is due to the significantly higher insecticidal activity of the (1R) isomers.

Biological Activity of Phenothrin Stereoisomers

The insecticidal potency of phenothrin is highly dependent on its stereochemistry. The general order of toxicity to insects is (1R)-trans > (1R)-cis >> (1S)-trans ≈ (1S)-cis. The (1S) isomers are considered to have minimal insecticidal activity.

Quantitative Insecticidal Activity

| Stereoisomer | Test Organism | Bioassay Method | LD50 (µ g/insect ) | Reference |

| (1R)-trans-phenothrin | Musca domestica | Topical Application | Data not available | |

| (1R)-cis-phenothrin | Musca domestica | Topical Application | Data not available | |

| (1S)-trans-phenothrin | Musca domestica | Topical Application | Data not available | |

| (1S)-cis-phenothrin | Musca domestica | Topical Application | Data not available | |

| d-Phenothrin | Blattella germanica | Topical Application | Least toxic of 10 pyrethroids tested | [3] |

Note: While specific LD50 values for the individual stereoisomers were not found in the available literature, the qualitative ranking of their toxicity is well-established.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary target of phenothrin and other pyrethroids in insects is the voltage-gated sodium channel (VGSC) in the neuronal membrane. These channels are essential for the initiation and propagation of action potentials. Phenothrin binding to the VGSC disrupts its normal function, leading to prolonged channel opening and a persistent influx of sodium ions. This results in nerve hyperexcitation, repetitive firing, paralysis, and ultimately, the death of the insect.

The interaction of pyrethroids with the VGSC is stereospecific. The higher insecticidal activity of the (1R) isomers is attributed to their more effective binding and modification of the sodium channel.

Metabolism of Phenothrin Stereoisomers

The metabolic fate of phenothrin stereoisomers in insects is a key determinant of their toxicity and persistence. The primary metabolic pathways are ester hydrolysis and oxidation, catalyzed by carboxylesterases and cytochrome P450 monooxygenases, respectively.

A significant difference exists in the metabolic rates of the cis and trans isomers. The trans-isomers of phenothrin are generally hydrolyzed more rapidly by carboxylesterases than their corresponding cis-isomers. This faster detoxification of the trans-isomers can influence their residual activity.

Oxidative metabolism, mediated by cytochrome P450 enzymes, can occur at various positions on both the acid and alcohol moieties of the phenothrin molecule.

Experimental Protocols

Insecticidal Bioassay: Topical Application

This method is used to determine the dose of an insecticide required to cause 50% mortality (LD50) in a test population.

Objective: To determine the LD50 of phenothrin stereoisomers against an insect species (e.g., Musca domestica).

Materials:

-

Test insects (e.g., 3-4 day old adult female houseflies).

-

Technical grade phenothrin stereoisomers.

-

Acetone (analytical grade).

-

Microsyringe or microapplicator capable of delivering 0.5-1.0 µL volumes.

-

Holding cages with food and water.

-

CO2 for anesthetizing insects.

-

Glass vials or petri dishes.

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of each stereoisomer in acetone. Make a series of dilutions from the stock solution to create a range of concentrations that will produce mortality from >0% to <100%.

-

Insect Handling: Anesthetize a batch of insects with CO2.

-

Application: Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of a dosing solution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.

-

Observation: Place the treated insects in holding cages with access to food and water. Maintain the cages at a constant temperature and humidity.

-

Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

-

Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence limits for each stereoisomer.

Neurotoxicity Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the study of the effects of compounds on ion channels expressed in a heterologous system.

Objective: To characterize the effects of phenothrin stereoisomers on the function of insect voltage-gated sodium channels.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the insect voltage-gated sodium channel of interest.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microelectrodes (voltage and current).

-

Perfusion system.

-

Recording chamber.

-

Oocyte Ringer's solution.

-

Phenothrin stereoisomer solutions.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the insect sodium channel and incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and the other for injecting current.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit sodium currents.

-

Compound Application: Perfuse the oocyte with a known concentration of a phenothrin stereoisomer and record the changes in the sodium current.

-

Data Analysis: Analyze the effects of the stereoisomer on channel kinetics, including the peak current amplitude, activation and inactivation kinetics, and the presence of a "tail current" upon repolarization, which is characteristic of pyrethroid action.

Metabolic Stability Assay: In Vitro Metabolism with Insect Microsomes

This assay is used to determine the rate at which a compound is metabolized by enzymes in a specific tissue fraction.

Objective: To compare the metabolic stability of phenothrin stereoisomers in the presence of insect-derived metabolic enzymes.

Materials:

-

Insect microsomes (prepared from a relevant insect tissue, e.g., fat body or midgut).

-

Phenothrin stereoisomers.

-

NADPH (cofactor for cytochrome P450 enzymes).

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Incubator.

-

Quenching solvent (e.g., acetonitrile).

-

LC-MS/MS or GC-MS for analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the insect microsomes, reaction buffer, and the phenothrin stereoisomer.

-

Initiation of Reaction: Pre-incubate the mixture at the appropriate temperature (e.g., 30°C). Initiate the metabolic reaction by adding NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the amount of the parent phenothrin stereoisomer remaining at each time point using a suitable analytical method like LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the metabolic rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion

The biological activity of phenothrin is intrinsically linked to its stereochemistry. The (1R) isomers, particularly (1R)-trans-phenothrin, are the most potent insecticidal components, primarily due to their effective interaction with and disruption of insect voltage-gated sodium channels. In contrast, the (1S) isomers contribute minimally to the overall insecticidal efficacy. The differential metabolism of the cis and trans isomers further influences their toxicokinetics and residual activity. A thorough understanding of the structure-activity relationships of phenothrin stereoisomers, as detailed in this guide, is essential for the development of more effective and selective insect control agents and for conducting accurate environmental and toxicological risk assessments. The provided experimental protocols offer a framework for researchers to further investigate the nuanced biological effects of these and other chiral insecticides.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of d-Phenothrin

Introduction

d-Phenothrin, also known by the trade name Sumithrin, is a synthetic pyrethroid insecticide widely utilized in public health and domestic settings.[1][2] As a member of the Type I pyrethroids, it is a synthetic chemical modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1][3] First synthesized in 1969 and registered in the United States in 1976, d-phenothrin is a refined isomeric mixture containing at least 95% of the more active 1R isomers, specifically in a 1:4 ratio of 1R-cis to 1R-trans isomers.[3][4] This composition enhances its insecticidal efficacy. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

d-Phenothrin is a pale yellow to yellow-brown viscous liquid with a faint, characteristic odor.[5][6] It is characterized by its low solubility in water and high solubility in organic solvents such as acetone, hexane, and xylene.[5][6][7] Its high octanol-water partition coefficient (log Kow) of 6.01 indicates a lipophilic nature, suggesting a potential for bioaccumulation.[3][8] The technical grade purity is typically around 94%.[6][9]

Table 1: Physicochemical Properties of d-Phenothrin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₆O₃ | [4][5] |

| Molecular Weight | 350.46 g/mol | [3][6] |

| CAS Registry Number | 26002-80-2 | [3] |

| Appearance | Pale yellow to yellow-brown viscous liquid | [5][6] |

| Odor | Faint characteristic odour | [5][6] |

| Boiling Point | >290 °C | [2][4][5] |

| Density | 1.06 g/mL (at 20 °C) | [5][6] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg (at 21 °C) | [3] |

| Water Solubility | <9.7 µg/L (at 25 °C) | [3][5][6] |

| Solubility in Organic Solvents | Soluble in xylene, acetone, hexane, ethanol (>50%) | [6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [3][6][8] |

| Flash Point | 107 - 140 °C (closed cup) | [4][6] |

| Stability | Stable for 2 years at normal temperature; unstable to light and in alkaline media. | [6][7] |

Synthesis of d-Phenothrin

The synthesis of d-phenothrin is achieved through the esterification of 3-phenoxybenzyl alcohol with a derivative of chrysanthemic acid.[7][10] This process combines the two key structural moieties that define the molecule. The general and most common industrial synthesis involves the reaction of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride, which is the acid chloride form of chrysanthemic acid.[11] This reaction is typically conducted in the presence of a base catalyst within an organic solvent to facilitate the formation of the ester linkage.[4][10] The specific stereochemistry of d-phenothrin is achieved by using the (1R)-cis,trans isomers of the chrysanthemic acid precursor.

Mechanism of Action

d-Phenothrin is a neurotoxin that acts on the central and peripheral nervous systems of insects.[3] As a Type I pyrethroid, its primary mode of action is the modulation of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[4][10][12]

d-Phenothrin binds to the sodium channels and significantly slows both their activation and inactivation, causing them to remain open for an extended period.[3][5][12] This disruption leads to a continuous influx of sodium ions into the neuron, resulting in repetitive nerve discharges and prolonged excitation of the nerve membrane.[3] The consequent hyperexcitability of the nervous system leads to loss of motor control, tremors, paralysis, and ultimately, the death of the insect.[8][9] Mammals are less susceptible to d-phenothrin's effects due to higher body temperatures, which increase metabolic degradation of the compound, and slight structural differences in their sodium channels.[1][3]

Experimental Protocols

General Protocol for Synthesis of d-Phenothrin

This protocol describes a generalized laboratory-scale procedure for the synthesis of d-phenothrin via esterification, based on established chemical principles for pyrethroid synthesis.[10][11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol in a suitable anhydrous organic solvent (e.g., toluene).

-

Addition of Base: Add an appropriate base (e.g., pyridine or triethylamine) to the solution to act as a catalyst and to neutralize the HCl byproduct.

-

Reactant Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of (1R)-cis,trans-chrysanthemoyl chloride, dissolved in the same solvent, to the flask via the dropping funnel over 30-60 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by Thin Layer Chromatography, TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure d-phenothrin.

Analytical Method for d-Phenothrin in Soil by GC-MS

This protocol is a representative method for the quantitative determination of d-phenothrin isomers in soil, adapted from validated environmental chemistry methods.[13]

-

Sample Preparation and Extraction:

-

Weigh 20 g of soil into a centrifuge tube.

-

Add an appropriate volume of an internal standard solution.

-

Add 40 mL of an acetone/hexane mixture (1:1 v/v) and shake vigorously on a horizontal shaker for 1 hour.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully decant the supernatant (extract) into a clean flask. Repeat the extraction process on the soil pellet twice more, combining the supernatants.

-

-

Extract Cleanup (Solid Phase Extraction - SPE):

-

Activate a Florisil SPE cartridge by washing with hexane.

-

Concentrate the combined extract to a small volume (approx. 2 mL) using a rotary evaporator.

-

Load the concentrated extract onto the activated Florisil cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the d-phenothrin isomers with a solvent of higher polarity, such as a hexane/acetone mixture.

-

Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of toluene for analysis.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph (e.g., Thermo Trace 1310) coupled with a triple-quadrupole mass spectrometer (e.g., TSQ 8000).[13][14]

-

Column: Optima 5-MS Accent column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]

-

Injection: 2 µL injection volume.

-

Temperature Program: Initial oven temperature at 95°C for 0.75 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold for 7 min.[13][14]

-

MS Detection: Use positive electron ionization (EI) with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Ions for Monitoring (SIM): Quantitation ion m/z 183; Confirmation ions m/z 123 and 184.[13]

-

-

-

Quantification:

-

Prepare a series of calibration standards of cis- and trans-phenothrin in toluene.

-

Generate a calibration curve by plotting the peak area response against the concentration for each isomer.

-

Calculate the concentration of d-phenothrin in the soil sample by comparing the peak areas from the sample extract to the calibration curve, accounting for sample weight and dilution factors. The limit of quantification (LOQ) for this method is typically 0.010 mg/kg.

-

References

- 1. d-Phenothrin Fact Sheet [npic.orst.edu]

- 2. d-Phenothrin (d-trans-Phenothrin, Phenothrine, Phenoxythrin) C23H26O3, CAS#26002-80-2 [kangmei.com]

- 3. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 4. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 5. d-Phenothrin (UK PID) [inchem.org]

- 6. d-Phenothrin ,China d-Phenothrin Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 7. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

The Environmental Fate and Degradation of Phenothrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal activity. A comprehensive understanding of its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the transformation and transport of phenothrin in various environmental compartments, including soil, water, and air, as well as its metabolic pathways in living organisms. Key quantitative data are summarized, detailed experimental methodologies are presented, and degradation pathways are visualized to offer a thorough resource for the scientific community.

Introduction

Phenothrin, a photostable synthetic pyrethroid, is valued for its rapid knockdown effect on a broad spectrum of insects. Its environmental persistence and potential for bioaccumulation are of significant interest to regulatory bodies and environmental scientists. The primary degradation mechanisms for phenothrin in the environment are photodegradation and microbial degradation. Hydrolysis also contributes to its breakdown, particularly under alkaline conditions. This guide synthesizes the current knowledge on the environmental behavior of phenothrin, providing a detailed examination of its degradation kinetics and pathways.

Physicochemical Properties

The environmental transport and partitioning of phenothrin are largely governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment.

| Property | Value | Reference |

| Molecular Formula | C23H26O3 | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| Water Solubility | <9.7 µg/L at 25 °C | [2] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [3] |

| Henry's Law Constant | 6.80 x 10⁻⁶ atm·m³/mol | [3] |

Environmental Fate and Degradation Pathways

Phenothrin is subject to degradation in soil, water, and the atmosphere, as well as metabolism by organisms. The primary routes of degradation are photodegradation and microbial action, with hydrolysis playing a role under specific conditions.

Degradation in Soil

In the terrestrial environment, phenothrin is primarily degraded by microorganisms and photodegradation on the soil surface. It exhibits strong adsorption to soil particles, which limits its mobility and leaching potential.[3]

3.1.1. Aerobic Soil Degradation

Under aerobic conditions, phenothrin is readily degraded by soil microorganisms. The degradation proceeds through ester hydrolysis and oxidation of the alcohol and acid moieties.

-

Half-life: The half-life of phenothrin in soil under upland (aerobic) conditions is typically 1 to 2 days.[3]

-

Degradation Products: Major degradation products include 3-phenoxybenzoic acid, 3-phenoxybenzyl alcohol, and chrysanthemic acid.[4] These products are further mineralized to CO2.[4]

3.1.2. Anaerobic Soil Degradation

Degradation is significantly slower under anaerobic (flooded) conditions.

-

Half-life: The half-life of the trans-isomer ranges from 2 to 4 weeks, while the cis-isomer has a half-life of 1 to 2 months.[5][6]

3.1.3. Photodegradation on Soil Surfaces

Sunlight can accelerate the degradation of phenothrin on the soil surface.

-

Half-life: The photodegradation half-life on a moistened soil thin layer has been reported as 5.7–5.9 days, compared to a dark control half-life of 21–24 days.[7][8]

-

Mechanism: The primary mechanism involves the photoinduced oxidation of the 2-methylprop-1-enyl group.[7][8]

Degradation in Aquatic Systems

In aquatic environments, phenothrin rapidly partitions from the water column to sediment due to its high hydrophobicity.[1] Photolysis in the water column and microbial degradation in the sediment are the main dissipation pathways.

3.2.1. Hydrolysis

Phenothrin is susceptible to hydrolysis, especially under alkaline conditions.

-

Half-life: The hydrolysis half-life of d-trans-phenothrin is 301 days at pH 5, 495-578 days at pH 7, and 91-120 days at pH 9.[2] Under anaerobic aquatic conditions, the half-life is 173 days.[3]

3.2.2. Aqueous Photolysis

Photodegradation in water is a rapid process.

-

Half-life: The aqueous photolysis half-life of d-phenothrin is approximately 6.5 days in clear, shallow water.[3]

-

Mechanism: The primary degradation pathways involve photo-induced oxidation of the 2-methylprop-1-enyl group and cleavage of the ester linkage.[1]

3.2.3. Degradation in Sediment

Microbial degradation is the primary route of phenothrin dissipation in aquatic sediments. The degradation rate is influenced by the redox potential of the sediment.

Atmospheric Degradation

Phenothrin that enters the atmosphere is expected to be degraded by reaction with photochemically produced hydroxyl radicals and ozone.

-

Half-life: The estimated atmospheric half-life for the reaction with hydroxyl radicals is about 4 hours, and for the reaction with ozone is approximately 38 minutes.[2]

Metabolism in Organisms

Mammalian Metabolism

In mammals, phenothrin is rapidly metabolized and excreted. The primary metabolic pathways are ester hydrolysis and oxidation.[5][9]

-

Key Processes: The ester linkage is cleaved, followed by oxidation at various positions on both the alcohol and acid moieties.[9] The trans-isomers are hydrolyzed more rapidly than the cis-isomers.[9]

-

Excretion: After oral administration in rats, the majority of the administered dose is excreted in the urine and feces within a few days.[4][10]

-

Metabolites: Major metabolites include 3-phenoxybenzoic acid, 3-(4'-hydroxyphenoxy)benzoic acid, and their conjugates.[3]

Plant Metabolism

On plant surfaces, phenothrin degrades rapidly.

-

Half-life: The half-life on treated leaves of kidney bean and rice plants is less than one day under greenhouse conditions.[4]

-

Translocation: There is very little translocation of phenothrin or its degradation products to untreated parts of the plant.[5]

Quantitative Degradation Data

The following tables summarize the key quantitative data on the environmental fate of phenothrin.

Table 1: Half-life of Phenothrin in Soil

| Condition | Isomer | Half-life | Reference |

| Upland (Aerobic) | trans & cis | 1 - 2 days | [3] |

| Flooded (Anaerobic) | trans | 2 - 4 weeks | [5][6] |

| Flooded (Anaerobic) | cis | 1 - 2 months | [5][6] |

| Photodegradation (on surface) | 1R-trans | 5.7 - 5.9 days | [7][8] |

| Dark Control (on surface) | 1R-trans | 21 - 24 days | [7][8] |

Table 2: Half-life of Phenothrin in Aquatic Systems

| Condition | pH | Half-life | Reference |

| Hydrolysis | 5 | 301 days | [2] |

| Hydrolysis | 7 | 495 - 578 days | [2] |

| Hydrolysis | 9 | 91 - 120 days | [2] |

| Anaerobic Aquatic | - | 173 days | [3] |

| Aqueous Photolysis | - | 6.5 days | [3] |

Table 3: Atmospheric Half-life of Phenothrin

| Reactant | Estimated Half-life | Reference |

| Hydroxyl Radicals | ~4 hours | [2] |

| Ozone | ~38 minutes | [2] |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in studying the environmental fate of phenothrin, largely based on OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

-

Objective: To determine the rate and route of degradation of phenothrin in soil under both aerobic and anaerobic conditions.

-

Methodology:

-

Test System: Freshly collected and sieved soil is characterized (pH, organic carbon, texture). For anaerobic studies, the soil is flooded.

-

Test Substance: ¹⁴C-labeled phenothrin (typically labeled in the benzyl ring or cyclopropane ring) is applied to the soil samples.

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C). Aerobic systems are continuously purged with air, and evolved ¹⁴CO₂ is trapped. Anaerobic systems are maintained under a nitrogen atmosphere.

-

Sampling and Analysis: At various time intervals, soil samples are extracted with appropriate organic solvents (e.g., methanol, acetone). The parent compound and its degradation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Unextractable residues are quantified by combustion analysis.

-

Hydrolysis as a Function of pH (OECD 111)

-

Objective: To determine the rate of abiotic hydrolysis of phenothrin at different pH values.

-

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A solution of phenothrin (radiolabeled or non-labeled) is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for the main test).[11]

-

Sampling and Analysis: At specified intervals, aliquots are taken and analyzed for the concentration of the parent compound and any hydrolysis products, typically by HPLC.

-

Phototransformation of Chemicals in Water (Direct Photolysis)

-

Objective: To determine the rate of direct photodegradation of phenothrin in water.

-

Methodology:

-

Test Solution: A solution of phenothrin is prepared in sterile, buffered water.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.

-

Sampling and Analysis: Samples are taken at various time points and the concentration of phenothrin is determined by HPLC. The quantum yield is calculated to estimate the environmental half-life.

-

Mammalian Metabolism Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion of phenothrin in a mammalian model (e.g., rats).

-

Methodology:

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Dosing: ¹⁴C-labeled phenothrin is administered orally or dermally.

-

Sample Collection: Urine, feces, and expired air are collected at regular intervals. At the end of the study, tissues are collected.

-

Analysis: Radioactivity in all samples is quantified by liquid scintillation counting. Metabolites in urine and feces are identified and quantified using techniques such as HPLC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Degradation Pathways

Caption: Major degradation pathways of phenothrin in the environment.

Experimental Workflow for Soil Degradation Study

Caption: Experimental workflow for a phenothrin soil degradation study.

Conclusion

Phenothrin is a non-persistent insecticide in the environment, primarily due to rapid degradation by sunlight and microorganisms. Its strong adsorption to soil and sediment minimizes its potential for groundwater contamination. The main degradation pathways involve ester hydrolysis and oxidation, leading to less toxic metabolites that can be further mineralized. Understanding these pathways and the kinetics of degradation is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this insecticide. This guide provides a foundational understanding for researchers and professionals involved in the study and regulation of pesticides.

References

- 1. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Photoinduced oxidation of the insecticide phenothrin on soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Toxicological Profile of Phenothrin in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothrin is a synthetic pyrethroid insecticide widely utilized for the control of various insect pests in both residential and agricultural settings. As a Type I pyrethroid, its primary mode of action involves the disruption of the nervous system in target insects. However, the broad-spectrum nature of phenothrin raises concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of phenothrin in a range of non-target species, including aquatic invertebrates, fish, terrestrial invertebrates, birds, and mammals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Mechanism of Action

Phenothrin's primary mechanism of toxicity is the modulation of voltage-gated sodium channels in the nervous system.[1] By binding to these channels, phenothrin prolongs their open state, leading to a persistent influx of sodium ions.[1] This disrupts the normal transmission of nerve impulses, causing hyperexcitation, tremors, paralysis, and ultimately, death in susceptible organisms.[1]

While the primary target is the sodium channel, secondary effects stemming from this disruption have been observed. These can include the induction of oxidative stress, alterations in neurotransmitter levels, and downstream effects on various signaling pathways. The differential sensitivity to phenothrin across species is largely attributed to differences in metabolism, body temperature, and the specific structure of the sodium channel subunits.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for phenothrin across various non-target organisms.

Table 1: Acute Toxicity of Phenothrin to Non-Target Organisms

| Organism Category | Species | Endpoint | Value | Units | Reference |

| Aquatic Invertebrates | Mysid Shrimp (Americamysis bahia) | 96-hour LC50 | 0.03 | µg/L | [1] |

| Water Flea (Daphnia magna) | 48-hour EC50 | 5.3 | µg/L | U.S. EPA Ecotox Database | |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.7 | µg/L | U.S. EPA Ecotox Database |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 3.9 | µg/L | U.S. EPA Ecotox Database | |

| Terrestrial Invertebrates | Honey Bee (Apis mellifera) | Contact LD50 | 0.07 | µ g/bee | [1] |

| House Cricket (Acheta domesticus) | 1-day LC50 | 26.9 | ng/cm² | [2] | |

| Convergent Lady Beetle (Hippodamia convergens) | 1-day LC50 | 74.91 | ng/cm² | [2] | |

| Birds | Bobwhite Quail (Colinus virginianus) | Oral LD50 | >2250 | mg/kg | U.S. EPA Ecotox Database |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | >2510 | mg/kg | U.S. EPA Ecotox Database | |

| Mammals | Rat (Rattus norvegicus) | Oral LD50 | >5000 | mg/kg | U.S. EPA Ecotox Database |

Table 2: Chronic and Reproductive/Developmental Toxicity of Phenothrin

| Organism Category | Species | Endpoint | Value | Units | Reference |

| Aquatic Invertebrates | Water Flea (Daphnia magna) | 21-day NOEC (reproduction) | 0.5 | µg/L | U.S. EPA Ecotox Database |

| Fish | Fathead Minnow (Pimephales promelas) | 32-day NOEC (growth) | 0.25 | µg/L | U.S. EPA Ecotox Database |

| Birds | Bobwhite Quail (Colinus virginianus) | Dietary LC50 (5-day) | >5000 | ppm | U.S. EPA Ecotox Database |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 (5-day) | >5000 | ppm | U.S. EPA Ecotox Database | |

| Mammals | Rat (Rattus norvegicus) | 2-generation study NOAEL (parental) | 1000 | ppm | U.S. EPA Pesticide Fact Sheet |

| Rat (Rattus norvegicus) | 2-generation study NOAEL (offspring) | 1000 | ppm | U.S. EPA Pesticide Fact Sheet | |

| Rabbit (Oryctolagus cuniculus) | Developmental toxicity NOAEL | 30 | mg/kg/day | U.S. EPA Pesticide Fact Sheet | |

| Rabbit (Oryctolagus cuniculus) | Developmental toxicity LOAEL | 100 | mg/kg/day | U.S. EPA Pesticide Fact Sheet |

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized guidelines.

Acute Toxicity Test for Fish (based on OECD 203)

-

Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout, Zebra Danio) are acclimated to laboratory conditions for at least 12 days.

-

Test Substance Preparation: A stock solution of phenothrin is prepared in a suitable solvent. A series of test concentrations and a control (solvent only) are prepared by diluting the stock solution in dilution water.

-

Exposure: A minimum of seven fish per concentration are exposed to the test solutions in a static, semi-static, or flow-through system for 96 hours.

-

Observations: Mortality and sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (median lethal concentration) and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

Daphnia magna Reproduction Test (based on OECD 211)

-

Test Organisms: Young female Daphnia magna (<24 hours old) are used as the parent generation.

-

Test Substance Preparation: A range of phenothrin concentrations and a control are prepared in a suitable culture medium.

-

Exposure: Individual daphnids are exposed to the test concentrations in individual vessels for 21 days under semi-static or flow-through conditions. The medium is renewed regularly.

-

Observations: The number of live offspring produced per parent daphnid is counted at regular intervals. Parental mortality and any other signs of toxicity are also recorded.

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent at the end of the test. The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for reproduction are determined by statistical comparison of the treatment groups with the control.

Honeybee Acute Contact Toxicity Test (based on OECD 214)

-

Test Organisms: Young adult worker honeybees (Apis mellifera) are used.

-

Test Substance Preparation: A series of doses of phenothrin are prepared in a suitable solvent (e.g., acetone).

-

Application: A precise volume of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the solvent only.

-

Housing and Feeding: Treated bees are housed in cages and provided with a sucrose solution ad libitum.

-

Observations: Mortality is recorded at 4, 24, and 48 hours after application. Sublethal effects (e.g., behavioral changes) are also noted.

-

Data Analysis: The LD50 (median lethal dose) and its 95% confidence limits are calculated for each observation period.

Avian Dietary Toxicity Test (based on OECD 205)

-

Test Organisms: Young birds of a recommended species (e.g., Bobwhite Quail, Mallard Duck) are used.

-

Diet Preparation: The test diet is prepared by mixing phenothrin into the basal diet to achieve a range of concentrations. A control group receives the basal diet without the test substance.

-

Exposure: Birds are fed the treated diet for five days, followed by a three-day observation period on a normal diet.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50 (median lethal concentration in the diet) and its 95% confidence limits are determined. The NOEC (No-Observed-Effect-Concentration) may also be estimated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Primary mechanism of phenothrin-induced neurotoxicity.

Caption: Workflow for the Fish Acute Toxicity Test (OECD 203).

Caption: Workflow for the Honeybee Acute Contact Toxicity Test (OECD 214).

Conclusion

This technical guide provides a detailed overview of the toxicological profile of phenothrin in non-target organisms. The data clearly indicates that while phenothrin exhibits relatively low acute toxicity to birds and mammals, it is highly toxic to aquatic life and bees. The provided experimental protocols, based on OECD guidelines, offer a framework for conducting robust ecotoxicological assessments. The visualized mechanism of action and experimental workflows serve to enhance the understanding of phenothrin's neurotoxic effects and the methodologies used to evaluate them. It is imperative that the use of phenothrin-containing products is carefully managed to mitigate risks to sensitive non-target populations, particularly in aquatic and terrestrial ecosystems where beneficial insects play a crucial role. Further research into the sublethal and chronic effects of phenothrin, as well as its impact on a wider range of non-target species, is warranted to fully comprehend its environmental risk profile.

References

The Genesis of a Synthetic Pyrethroid: A Technical History of Phenothrin

An In-depth Guide for Researchers and Drug Development Professionals

Phenothrin, a key synthetic pyrethroid insecticide, has played a significant role in public health and agriculture for decades. This technical guide delves into the history, development, and core scientific principles of phenothrin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound.

A Historical Overview: From Natural Origins to Synthetic Innovation

The journey of phenothrin begins with the study of natural pyrethrins, insecticidal compounds extracted from the chrysanthemum flower, Tanacetum cinerariifolium. While effective, natural pyrethrins suffer from rapid degradation in the presence of light and air, limiting their agricultural applications. This prompted chemists to develop more stable synthetic analogues, leading to the birth of the pyrethroid class of insecticides.[1]

Phenothrin, also known as sumithrin, was first synthesized in 1969 by Itaya and his team at Sumitomo Chemical in Japan.[2][3] This discovery was a significant milestone, offering a photostable alternative to natural pyrethrins with enhanced insecticidal activity and a favorable safety profile for mammals.[2][3][4] The United States Environmental Protection Agency (EPA) first registered phenothrin for use in 1976.[5]

A crucial development in the story of phenothrin was the isolation and commercialization of d-phenothrin. Racemic phenothrin consists of four stereoisomers.[6] Research revealed that the insecticidal activity is primarily associated with the (1R)-isomers.[7] This led to the development of d-phenothrin, a formulation enriched with the more active 1R-trans and 1R-cis isomers, resulting in a more potent and efficient insecticide.[7]

Physicochemical Properties of Phenothrin

A thorough understanding of the physicochemical properties of phenothrin is essential for its formulation and application.

| Property | Value | Reference |

| Chemical Formula | C23H26O3 | [8] |

| Molar Mass | 350.45 g/mol | [8] |

| Physical State | Colorless to yellow-brown liquid | [9] |

| Boiling Point | >290 °C | [10] |

| Water Solubility | <9.7 µg/L at 25 °C | [5] |

| Vapor Pressure | 1.43 x 10-7 mmHg at 21 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [5] |

| Isomeric Composition (Phenothrin) | Equal parts of four isomers (1R-cis, 1R-trans, 1S-cis, 1S-trans) | [5] |

| Isomeric Composition (d-Phenothrin) | ≥95% 1R isomers (1:4 mixture of 1R-cis and 1R-trans isomers) | [5] |

Synthesis of Phenothrin: An Experimental Protocol

The synthesis of phenothrin is achieved through the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol.[6] Below is a detailed, three-stage experimental protocol for the synthesis of racemic phenothrin.

Stage 1: Synthesis of Chrysanthemic Acid

This protocol is a multi-step synthesis adapted from undergraduate organic chemistry laboratory courses.[11]

Materials:

-

3-methyl-2-butenoic acid

-

2-methyl-3-buten-2-ol

-

Hydrobromic acid (48%)

-

Potassium bromide

-

Sulfuric acid

-

Sodium ethoxide

-

Diethyl malonate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvents (e.g., diethyl ether, dichloromethane)

Procedure:

-

Synthesis of Ethyl Chrysanthemate: The synthesis begins with the reaction of 3-methyl-2-butenoic acid and 2-methyl-3-buten-2-ol under acidic conditions to form an intermediate, which is then cyclized. A common method involves the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, though this involves hazardous reagents. A safer undergraduate-level synthesis involves a multi-step process building the cyclopropane ring from acyclic precursors.

-

Hydrolysis to Chrysanthemic Acid: The resulting ethyl chrysanthemate is then hydrolyzed using a base, such as sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield chrysanthemic acid.

-

Purification: The crude chrysanthemic acid is purified by recrystallization or column chromatography.

Stage 2: Synthesis of 3-Phenoxybenzyl Alcohol

This protocol follows a standard Williamson ether synthesis followed by reduction.

Materials:

-

m-Cresol

-

Benzyl chloride

-

Sodium hydroxide

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Reducing agent (e.g., sodium borohydride)

-

Organic solvents (e.g., toluene, methanol)

Procedure:

-

Synthesis of 3-Phenoxytoluene: m-Cresol is reacted with benzyl chloride in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst to form 3-phenoxytoluene.

-

Bromination of the Methyl Group: The methyl group of 3-phenoxytoluene is then brominated using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 3-phenoxybenzyl bromide.

-

Hydrolysis to 3-Phenoxybenzyl Alcohol: The 3-phenoxybenzyl bromide is hydrolyzed to 3-phenoxybenzyl alcohol using a base, such as sodium hydroxide.

-

Purification: The product is purified by distillation under reduced pressure or column chromatography.

Stage 3: Esterification to form Phenothrin

This final stage involves the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol.[6]

Materials:

-

Chrysanthemic acid

-